Sodium tribromoacetate
Description
Historical Context of Polyhalogenated Carboxylate Chemistry
The chemistry of polyhalogenated carboxylates is part of the broader history of organohalogen compounds. The development of methods to synthesize and understand these molecules gained momentum with the rise of modern organic chemistry. A significant breakthrough in this area was the discovery that sodium trichloroacetate (B1195264) could serve as a precursor to dichlorocarbene (B158193) (:CCl₂) through thermal decomposition. This reaction provided a convenient and accessible route to a versatile reactive intermediate, paving the way for extensive studies into carbene chemistry.
Following the work on chlorinated analogs, chemists explored the reactivity of other polyhalogenated carboxylates. Sodium tribromoacetate (B1203011) emerged as an effective source for dibromocarbene (:CBr₂), a related and equally important species. pearson.com The thermal decomposition of these salts, accelerated in the presence of certain reagents, became a standard method for generating dihalocarbenes for synthetic purposes. researchgate.netresearchgate.net This historical development placed compounds like sodium trichloroacetate and sodium tribromoacetate as key reagents in the organic chemist's toolkit, particularly for the construction of halogenated cyclopropane (B1198618) rings. researchgate.net The study of these reactions has also contributed to the understanding of reaction mechanisms, including the role of phase-transfer catalysis in facilitating carbene-generating reactions. vdoc.pub
Fundamental Significance of this compound in Organic Transformations
The primary significance of this compound in organic synthesis lies in its role as a reliable precursor for dibromocarbene (:CBr₂). This transformation is typically achieved through thermal decomposition, where heating the salt induces decarboxylation followed by the elimination of a bromide ion to generate the carbene intermediate. pearson.com
The generated dibromocarbene is a highly electrophilic species that readily undergoes addition reactions with carbon-carbon double bonds. This process, known as cyclopropanation, is a powerful method for synthesizing 1,1-dibromocyclopropanes. These products are valuable intermediates themselves, serving as precursors for a variety of other molecular structures.
Key applications and research findings include:
Cyclopropanation: The reaction of dibromocarbene, generated from this compound, with alkenes is a cornerstone application. For example, it has been used in the synthesis of steroidal derivatives where a dibromocyclopropane ring is installed onto the steroid backbone.
Ring Expansion: In certain systems, the initial dibromocyclopropanation can be followed by an electrocyclic ring expansion, providing a route to larger ring systems. This strategy was employed in the synthesis of an intermediate for batrachotoxin (B49), a potent neurotoxin, where a silyl (B83357) dienol ether was converted to a seven-membered ring system. stanford.edu
Tribromomethylation: Besides carbene generation, this compound can be used to introduce a tribromomethyl group into molecules. It has been shown to react with aldehydes and anhydrides, transferring the -CBr₃ group. researchgate.netresearchgate.net
Phase-Transfer Catalysis: The generation of dibromocarbene from this compound can be performed under phase-transfer catalysis conditions. Using a catalyst like benzyltriethylammonium chloride allows the reaction to proceed efficiently between an aqueous phase (containing the salt) and an organic phase (containing the alkene), leading to the formation of 1,1-dibromocyclopropanes. vdoc.pubstanford.edu
Table 2: Examples of Reactions Utilizing this compound
| Reactant(s) | Reagent(s) | Product Type | Application Context | Citation(s) |
|---|---|---|---|---|
| Silyl dienol ether | This compound, benzyltriethylammonium chloride | Seven-membered ring via ring expansion | Synthesis of batrachotoxin analogue | stanford.edu |
| Aldehydes, Anhydrides | This compound | Tribromomethylated products | Introduction of the CBr₃ group | researchgate.netresearchgate.net |
| Alkenes | This compound (thermal decomposition) | 1,1-Dibromocyclopropanes | General cyclopropanation | vdoc.pub |
| Δ4,6- and Δ1,4,6-3-keto-steroids | Sodium chlorodifluoroacetate (by analogy) | Difluoromethylene adducts | Steroid modification | researchgate.net |
The utility of this compound is often compared to its chlorinated and fluorinated counterparts, such as sodium trichloroacetate and sodium chlorodifluoroacetate. Each serves as a source for its respective dihalocarbene (:CCl₂, :CF₂), allowing chemists to select the appropriate reagent based on the desired halogen and the specific reactivity required for the transformation. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2,2,2-tribromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKADLGGTPAKSU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Br)(Br)Br)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152113 | |
| Record name | Sodium tribromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184-87-8 | |
| Record name | Sodium tribromoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium tribromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium tribromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparative Routes for Sodium Tribromoacetate
Established Synthetic Routes to Sodium Tribromoacetate (B1203011)
The most common and straightforward method for preparing sodium tribromoacetate involves the reaction of tribromoacetic acid with a suitable sodium-containing base. This acid-base neutralization is a fundamental and widely employed synthetic strategy.
Neutralization of Tribromoacetic Acid with Base
The synthesis of this compound is readily accomplished by the neutralization of tribromoacetic acid (CBr₃CO₂H) with a sodium base. nih.gov Common bases for this reaction include sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃). The reaction is typically carried out in an aqueous solution, where the tribromoacetic acid is dissolved in water and the base is added portion-wise until the acid is completely neutralized. The endpoint of the neutralization can be monitored using a pH indicator or a pH meter.
The reaction with sodium hydroxide proceeds as follows:
CBr₃CO₂H + NaOH → CBr₃CO₂Na + H₂O
Alternatively, using sodium carbonate results in the formation of carbon dioxide as a byproduct:
2CBr₃CO₂H + Na₂CO₃ → 2CBr₃CO₂Na + H₂O + CO₂
Following the neutralization, the this compound is typically isolated by evaporation of the water, followed by drying of the resulting solid.
Precursor Synthesis: Advanced Bromination Strategies for Acetic Acid
The precursor to this compound, tribromoacetic acid, is synthesized by the bromination of acetic acid. Achieving exhaustive bromination to replace all three alpha-hydrogens with bromine atoms requires specific and often vigorous reaction conditions. One established method for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinskii (HVZ) reaction. libretexts.org This reaction involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org
CH₃CO₂H + 3Br₂ (with PBr₃ catalyst) → CBr₃CO₂H + 3HBr
Other advanced strategies for the bromination of acetic acid derivatives have also been explored to improve yields and reaction conditions.
Controlled Synthesis for Specific Research Applications
For many research applications, particularly those involving sensitive subsequent reactions, the purity and anhydrous nature of this compound are critical. Therefore, controlled synthesis protocols have been developed to meet these stringent requirements.
Anhydrous Preparation Protocols for Enhanced Reactivity
The presence of water can be detrimental in reactions where this compound is used to generate dibromocarbene, as water can react with and consume the carbene. Therefore, anhydrous preparation methods are often necessary. One approach involves conducting the neutralization of tribromoacetic acid in a non-aqueous solvent, such as diethyl ether or tetrahydrofuran (THF), using a sodium base like sodium hydride (NaH) or sodium methoxide (NaOMe).
For instance, the reaction with sodium hydride in an anhydrous solvent proceeds as:
CBr₃CO₂H + NaH → CBr₃CO₂Na + H₂
The resulting this compound precipitates from the organic solvent and can be collected by filtration and dried under vacuum. Another method involves the preparation of sodium acetate anhydrous, which can be achieved by heating sodium acetate trihydrate in a vacuum drying oven. rsc.org While this is for sodium acetate, similar principles of vacuum drying can be applied to remove residual water from synthesized this compound.
Optimization of Isolation and Purification Techniques for High Purity
To obtain high-purity this compound, several isolation and purification techniques can be employed. Recrystallization is a common method for purifying solid compounds. A suitable solvent system is chosen in which the this compound has high solubility at an elevated temperature and low solubility at a lower temperature, while impurities remain either soluble or insoluble at both temperatures.
Another critical aspect of purification is the removal of unreacted starting materials and byproducts. For instance, after neutralization, any excess base or unreacted tribromoacetic acid must be removed. Washing the isolated solid with a solvent in which the impurities are soluble but the product is not can be an effective purification step. For highly sensitive applications, techniques such as sublimation or fractional crystallization under controlled conditions may be employed to achieve the desired level of purity. google.com
Considerations for Scalable Production and Process Chemistry
The transition from laboratory-scale synthesis to large-scale industrial production of this compound introduces several important considerations related to process chemistry, safety, and cost-effectiveness.
Key factors for scalable production include:
Raw Material Sourcing and Cost: The availability and cost of starting materials, primarily tribromoacetic acid and the sodium base, are crucial for economic viability.
Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and solvent choice is necessary to maximize yield and minimize energy consumption.
Process Safety: The handling of corrosive reagents like bromine and tribromoacetic acid, as well as the management of any exothermic reactions, requires robust safety protocols and equipment.
Work-up and Product Isolation: Efficient and scalable methods for product isolation, purification, and drying are essential. Continuous processing methods may be considered over batch processes for large-scale production.
Waste Management: The environmentally sound disposal or recycling of byproducts and waste streams is a critical aspect of sustainable industrial chemical production.
Recent advancements in scalable production of other sodium-based materials, for example in the context of sodium-ion batteries, highlight the importance of developing cost-effective and environmentally friendly manufacturing processes. researchgate.netresearchgate.netrsc.orgrsc.org While the specific applications differ, the underlying principles of process optimization and scalability are transferable to the production of specialty chemicals like this compound.
Advanced Chemical Reactivity and Mechanistic Investigations of Sodium Tribromoacetate
Carbene Generation Pathways and Applications
The most prominent application of sodium tribromoacetate (B1203011) is its role as a convenient in situ source of dibromocarbene. This is achieved through a controlled decomposition process, which can be influenced by temperature and catalysts.
Thermal Decarboxylation Leading to Dibromocarbene (CBr₂) Formation
The thermal decomposition of sodium tribromoacetate in an appropriate solvent is a standard method for generating dibromocarbene. The process involves the loss of both carbon dioxide and a bromide ion from the tribromoacetate anion. This reaction is analogous to the thermal decarboxylation of its chlorinated counterpart, sodium trichloroacetate (B1195264), which yields dichlorocarbene (B158193) researchgate.net. The generated dibromocarbene is a highly reactive species that can readily participate in further reactions, most notably the formation of cyclopropanes by reacting with alkenes libretexts.orgresearchgate.net.
Elucidation of Dibromocarbene Formation Mechanisms
The formation of dibromocarbene from this compound proceeds through a multi-step mechanism. The initial step is the decarboxylation of the tribromoacetate anion (CBr₃COO⁻) to form a tribromomethanide anion (CBr₃⁻). This intermediate is unstable and subsequently eliminates a bromide ion (Br⁻) to yield the neutral dibromocarbene molecule (:CBr₂).
This pathway is well-established for haloforms like chloroform (CHCl₃) in the presence of a strong base, where deprotonation generates the trichloromethanide anion (CCl₃⁻), which then expels a chloride ion to form dichlorocarbene libretexts.org. The mechanism for this compound follows a similar principle, with the loss of CO₂ driving the formation of the key tribromomethanide anion intermediate.
Mechanism of Dibromocarbene Formation:
Decarboxylation: CBr₃COO⁻ → CBr₃⁻ + CO₂
Alpha-Elimination: CBr₃⁻ → :CBr₂ + Br⁻
Catalytic and Accelerating Effects on Decarboxylation
The decarboxylation of this compound is often performed in a two-phase system, consisting of an aqueous solution of the salt and an immiscible organic solvent containing the substrate (e.g., an alkene). The reaction rate in such systems can be significantly accelerated by the use of phase-transfer catalysts (PTCs) mdpi.comacsgcipr.orgprinceton.eduoperachem.com.
Phase-transfer catalysts, typically quaternary ammonium salts (Q⁺X⁻), facilitate the transfer of the tribromoacetate anion from the aqueous phase into the organic phase operachem.com. The lipophilic cation of the catalyst pairs with the tribromoacetate anion, forming a lipophilic ion pair [Q⁺, CBr₃COO⁻] that is soluble in the organic medium. Once in the organic phase, the anion undergoes thermal decarboxylation to generate dibromocarbene, which can then react with the substrate. This process enhances the reaction rate by bringing the reactants together in a single phase mdpi.com.
| Catalyst Type | Example | Function |
| Quaternary Ammonium Salt | Benzyltriethylammonium chloride (TEBA) | Transfers tribromoacetate anion from aqueous to organic phase |
| Quaternary Phosphonium Salt | Hexadecyltributylphosphonium bromide | Transfers tribromoacetate anion from aqueous to organic phase |
Nucleophilic Substitution Reactions of the Tribromoacetate Anion
The α-carbon in the tribromoacetate anion is electrophilic due to the presence of three electron-withdrawing bromine atoms. This makes it susceptible to attack by nucleophiles, potentially leading to substitution reactions.
Mechanistic Studies of Substitution at the α-Carbon (e.g., Sₙ2 Reactions)
Nucleophilic substitution at the α-carbon of the tribromoacetate anion is expected to proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism mdpi.comacsgcipr.orgembibe.comlibretexts.org. This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon as the leaving group (one of the bromide ions) departs simultaneously youtube.commasterorganicchemistry.com.
The reactivity of α-halo carbonyl compounds in Sₙ2 reactions is known to be significantly enhanced compared to simple alkyl halides stackexchange.comyoutube.com. This acceleration is attributed to the electron-withdrawing nature of the adjacent carbonyl (or in this case, carboxylate) group. This group helps to stabilize the pentacoordinate transition state of the Sₙ2 reaction through orbital overlap, lowering the activation energy stackexchange.comyoutube.com. The reaction involves a backside attack by the nucleophile, approaching the α-carbon at an angle of 180° to the carbon-leaving group bond youtube.commasterorganicchemistry.com.
Stereochemical Outcomes of Nucleophilic Displacements
The α-carbon of this compound is achiral. However, considering a hypothetical chiral α-bromo carboxylate allows for the discussion of the stereochemical outcome of an Sₙ2 reaction at this center.
Sₙ2 reactions are stereospecific and proceed with a complete inversion of configuration at the chiral center embibe.comlibretexts.orglibretexts.org. This phenomenon is known as the Walden inversion youtube.com. The backside attack by the nucleophile forces the other three substituents on the carbon to "flip" to the opposite stereochemical configuration, much like an umbrella turning inside out in the wind embibe.commasterorganicchemistry.com. Therefore, if a nucleophilic substitution were to occur on an enantiomerically pure, chiral analog of tribromoacetate, the product would be formed with the opposite stereochemistry (e.g., an R-enantiomer would yield an S-enantiomer) libretexts.org. It is important to note that while the Sₙ2 pathway leads to inversion, other reaction conditions or substrates, such as the reaction of enantiopure α-halocarboxylic acid esters with amines, can sometimes lead to racemization researchgate.net.
| Reaction Mechanism | Stereochemical Outcome at a Chiral Center |
| Sₙ2 (Substitution Nucleophilic Bimolecular) | Inversion of configuration (Walden Inversion) |
| Sₙ1 (Substitution Nucleophilic Unimolecular) | Racemization (mixture of retention and inversion) |
Influence of Solvent Polarity and Medium on Reactivity
The reactivity of this compound, particularly in its role as a precursor for dibromocarbene (:CBr₂), is significantly influenced by the solvent system. The choice of solvent can affect the rate of decomposition of the tribromoacetate anion and the subsequent reactivity of the generated carbene. Generally, for carbene-mediated reactions, aprotic solvents are required to avoid protonation of the highly reactive carbene intermediate.
In biphasic systems, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous phase containing the this compound and the organic phase containing the substrate, such as an alkene. This methodology allows for the efficient generation and reaction of dibromocarbene at the interface of the two phases.
Oxidative Decomposition and Fragmentation Reactions
The oxidative decomposition of this compound is a less commonly explored area of its reactivity compared to its thermal decomposition for carbene generation. While specific studies on the electrochemical oxidation of this compound are not extensively documented, general principles of organic electrochemistry suggest that the carboxylate group could be susceptible to oxidation, potentially leading to the formation of a tribromomethyl radical (•CBr₃) and carbon dioxide. The subsequent fate of the tribromomethyl radical would depend on the reaction conditions and the surrounding medium.
In the context of mass spectrometry, the fragmentation of the tribromoacetate anion (CBr₃COO⁻) provides insights into its intrinsic stability and bond strengths. Upon electron ionization, the parent molecule, tribromoacetic acid, would typically lose a proton to form the tribromoacetate anion in the gas phase. The fragmentation of this anion would likely proceed through the loss of carbon dioxide, a common fragmentation pathway for carboxylates, to generate the tribromomethyl anion (:CBr₃⁻). Further fragmentation could involve the sequential loss of bromine atoms.
A representative mass spectrum of tribromoacetic acid shows characteristic peaks corresponding to the fragments generated upon ionization. The analysis of these fragments helps in elucidating the structure of the parent molecule and understanding the relative stabilities of the various fragments.
Table 1: Postulated Major Fragmentation Ions of Tribromoacetic Acid in Mass Spectrometry
| m/z (mass-to-charge ratio) | Proposed Fragment | Chemical Formula |
| 297/299/301/303 | [C₂Br₃O₂H]⁺• | Molecular Ion |
| 253/255/257 | [CBr₃]⁺ | Tribromomethyl cation |
| 174/176 | [CBr₂]⁺• | Dibromomethyl cation radical |
| 217/219/221 | [C₂Br₂O₂H]⁺• | Loss of one Bromine atom |
| 44 | [CO₂]⁺• | Carbon dioxide radical cation |
Note: The presence of multiple peaks for bromine-containing fragments is due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Reactivity with Diverse Organic Substrates
Tribromomethylation Reactions with Carbonyl and Anhydride Electrophiles
This compound can serve as a reagent for the transfer of a tribromomethyl group (-CBr₃) to electrophilic centers, particularly carbonyl carbons of aldehydes and anhydrides. nih.gov This reactivity is distinct from its role as a dibromocarbene precursor. The reaction with an aldehyde, for instance, would proceed via the nucleophilic attack of the tribromoacetate enolate or a related species on the carbonyl carbon. The resulting intermediate would then undergo rearrangement and elimination to yield a tribromomethylated product.
In the case of anhydrides, such as acetic anhydride, the reaction is expected to proceed through the nucleophilic acyl substitution pathway. The tribromoacetate anion can act as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling an acetate ion as the leaving group and forming a mixed anhydride. Subsequent reactions could lead to the incorporation of the tribromomethyl group into the final product. The use of a base, such as sodium acetate, can facilitate these reactions by promoting the formation of the necessary nucleophilic species.
Cleavage Reactions with Amine Nucleophiles
The reaction of this compound with amine nucleophiles is not well-documented in the scientific literature. In principle, amines, being good nucleophiles, could attack the electrophilic centers of the tribromoacetate molecule. One possibility is the nucleophilic attack of the amine on the carbonyl carbon, which could potentially lead to the formation of a tribromoacetamide derivative and sodium hydroxide. This would be a nucleophilic acyl substitution reaction.
However, the reactivity of amines is diverse, and they can also act as bases. chemguide.co.uk Given the potential for side reactions and the stability of the tribromoacetate anion, the conditions required for a clean cleavage reaction with amines would need to be carefully optimized. Without specific experimental data, the outcome of the reaction between this compound and amines remains speculative. Further research is needed to elucidate the potential pathways and products of such interactions.
Interactions with Organometallic Species (e.g., Organomercurials)
The interaction of this compound with organometallic species presents a potential route for the formation of new carbon-carbon or carbon-metal bonds. While direct reactions of this compound with organomercurials are not extensively reported, related reactions provide some insights. For example, phenyl(trichloromethyl)mercury, a source of dichlorocarbene, has been prepared from phenylmercuric chloride and sodium trichloroacetate. youtube.com This suggests that a similar reaction between an organomercuric halide and this compound could potentially yield a tribromomethylmercury species.
Reactions with other highly reactive organometallic reagents, such as organolithium or Grignard reagents, are also conceivable. These strong nucleophiles could potentially attack the carbonyl carbon of this compound. However, due to the high basicity of these reagents, side reactions such as deprotonation or complex formation are also likely. The reaction of alkylmercuric halides with sodium borohydride in the presence of oxygen is known to proceed through radical intermediates, producing alcohols. harvard.edu This highlights the diverse reactivity patterns of organomercurials that could influence their interaction with this compound.
Comparative Reactivity Studies with Other Halogenated Acetate Salts (e.g., Sodium Trichloroacetate)
This compound is often compared with its chlorinated counterpart, sodium trichloroacetate, primarily in their roles as precursors for dihalocarbenes. The thermal decomposition of this compound yields dibromocarbene (:CBr₂), while sodium trichloroacetate yields dichlorocarbene (:CCl₂). wikipedia.org
The reactivity of these two salts and their resulting carbenes exhibit notable differences. The C-Br bond is generally weaker than the C-Cl bond, which suggests that this compound might decompose at a lower temperature than sodium trichloroacetate to generate the corresponding carbene.
The resulting dihalocarbenes also have different reactivities. Dibromocarbene is generally considered to be more reactive than dichlorocarbene in cyclopropanation reactions with alkenes. chemguide.co.uk This difference in reactivity can be attributed to the electronic and steric properties of the halogens. The choice between this compound and sodium trichloroacetate for a particular synthetic application will therefore depend on the desired reactivity and the specific substrate.
Table 2: Comparison of this compound and Sodium Trichloroacetate
| Property | This compound | Sodium Trichloroacetate |
| Carbene Generated | Dibromocarbene (:CBr₂) | Dichlorocarbene (:CCl₂) |
| Relative Reactivity of Carbene | Generally more reactive | Generally less reactive |
| Bond Strength (C-X) | Weaker C-Br bonds | Stronger C-Cl bonds |
| Potential Decomposition Temperature | Potentially lower | Potentially higher |
| Primary Application | Source of dibromocarbene for cyclopropanations and other reactions. | Source of dichlorocarbene for cyclopropanations and other reactions. |
Advanced Spectroscopic and Computational Investigations of Sodium Tribromoacetate
Vibrational Spectroscopy for Molecular Structure and Dynamics
Vibrational spectroscopy, encompassing both Raman and infrared (IR) techniques, serves as a powerful tool for probing the molecular structure, bond strengths, and intermolecular interactions of sodium tribromoacetate (B1203011). These methods measure the energies of molecular vibrations, which are quantized and characteristic of the molecule's specific structural features.
The vibrational spectrum of the tribromoacetate anion (CBr₃CO₂⁻) in aqueous solution has been characterized using both Raman and infrared spectroscopy. In an aqueous environment, the anion exhibits distinct bands that are indicative of its key functional groups.
For the hydrated tribromoacetate anion, two of the most characteristic bands are associated with the carboxylate (CO₂⁻) group. The symmetric stretching mode of the CO₂ group is observed at 1332 cm⁻¹, while the asymmetric stretching mode gives rise to a band at 1651 cm⁻¹ chemicalbook.com. Another key vibration is the C-C bond stretching mode, which appears at 912 cm⁻¹ for the tribromoacetate anion in aqueous solution chemicalbook.com. These spectral features provide a reliable fingerprint for the identification and characterization of the anion in various states.
| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| Asymmetric CO₂ Stretching | 1651 | Infrared/Raman |
| Symmetric CO₂ Stretching | 1332 | Infrared/Raman |
| C-C Stretching | 912 | Raman |
The vibrational modes of the tribromoacetate anion are assigned based on its molecular symmetry, which is considered to be Cₛ in solution chemicalbook.com. However, the analysis is complicated by the significant coupling that occurs between various vibrational modes chemicalbook.com. This coupling means that a single spectral band may not correspond to a simple, isolated bond vibration but rather to a combined motion of several atoms.
Due to this complexity, Density Functional Theory (DFT) calculations are employed to accurately model the vibrational modes and compare them with experimental spectra chemicalbook.com. These computational methods allow for a more detailed assignment of the observed bands and provide insight into the nature of the coupled vibrations.
The force constant of a chemical bond is a measure of its stiffness; stronger bonds have higher force constants and vibrate at higher frequencies. While direct experimental determination of force constants for a molecule like tribromoacetate is challenging due to mode coupling, DFT calculations can provide theoretical force constants that are essential for building a complete picture of the molecule's internal dynamics. These computational approaches are crucial for validating spectral assignments and understanding the underlying molecular force field.
In aqueous solutions, the tribromoacetate anion does not exist in isolation but is surrounded by water molecules, a phenomenon known as hydration. Vibrational spectroscopy is particularly sensitive to the effects of this hydration shell. The interaction between the negatively charged oxygen atoms of the carboxylate group and the hydrogen atoms of the surrounding water molecules (hydrogen bonding) influences the anion's vibrational frequencies.
Studies on the tribromoacetate anion in aqueous solution inherently probe this hydrated state chemicalbook.com. The positions of the symmetric and asymmetric CO₂⁻ stretching modes are sensitive to the strength and geometry of these hydrogen bonds. Research on various carboxylate anions has shown that the interaction with water can lead to a symmetry breaking of the carboxylate group, where the two C-O bonds become non-equivalent due to their distinct interactions with the solvent molecules. This phenomenon can be inferred from shifts in the vibrational frequencies and changes in the band shapes observed in the IR and Raman spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining molecular structure and observing chemical processes in solution. It relies on the magnetic properties of atomic nuclei, such as ¹³C, providing detailed information about the chemical environment of each atom.
High-resolution ¹³C NMR spectroscopy provides unambiguous confirmation of the carbon skeleton of the tribromoacetate anion. The spectrum is expected to show two distinct signals corresponding to the two non-equivalent carbon atoms in the structure: the carboxylate carbon (–COO⁻) and the tribromomethyl carbon (–CBr₃).
Based on data for the closely related tribromoacetic acid, the chemical shifts can be estimated. The –CBr₃ carbon is found in the highly deshielded alkyl halide region of the spectrum, while the carboxylate carbon appears in the characteristic downfield region for carbonyl and carboxyl groups.
| Carbon Atom | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|
| -COO⁻ | ~165-185 |
| -CBr₃ | ~30-45 |
Note: The chemical shift values are typical ranges for these functional groups and are based on data for the parent acid.
The simplicity of the spectrum—just two signals—confirms the molecular structure. The precise chemical shifts are sensitive to factors such as solvent and concentration but provide a clear structural fingerprint.
NMR spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions in real-time. By acquiring a series of spectra over the course of a reaction, it is possible to track the disappearance of reactants and the appearance of products, providing valuable kinetic and mechanistic information.
A key application for sodium tribromoacetate is its use as a precursor for the generation of dibromocarbene (:CBr₂), a highly reactive intermediate used in organic synthesis, particularly for the formation of cyclopropanes. The thermal decomposition of this compound in the presence of an alkene can be monitored by ¹³C NMR spectroscopy.
In such an experiment, one would observe the gradual decrease in the intensity of the two ¹³C NMR signals corresponding to the tribromoacetate anion. Simultaneously, new signals corresponding to the carbon atoms of the resulting 1,1-dibromocyclopropane (B14071962) product would appear and grow in intensity. This in-situ monitoring allows for the confirmation of the reaction pathway and can be used to study the reaction kinetics without the need for isolating intermediates or products at various time points. For instance, the solid-state polymerization of sodium bromoacetate has been successfully monitored using in-situ solid-state ¹³C NMR, demonstrating the utility of this technique for tracking reactions of related haloacetate salts nih.gov.
Computational Chemistry Approaches (Density Functional Theory and Molecular Mechanics)
Computational chemistry provides powerful tools for elucidating the molecular properties and reactivity of compounds like this compound. Through methods such as Density Functional Theory (DFT) and Molecular Mechanics (MM), it is possible to model the behavior of molecules with a high degree of accuracy, offering insights that complement experimental findings.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A fundamental application of DFT in the study of the tribromoacetate anion (CBr₃COO⁻) is geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule, its most stable conformation.
Table 1: Representative DFT Optimized Geometrical Parameters for a Trihaloacetate Anion (Illustrative) (Note: The following data is illustrative for a generic trihaloacetate anion and not specific to tribromoacetate due to the absence of published data.)
| Parameter | Bond Length (Å) |
| C-C | 1.55 |
| C-O | 1.25 |
| C-X (Halogen) | 1.80 |
| Parameter | Bond Angle (degrees) |
| O-C-O | 126.0 |
| X-C-X | 108.0 |
| O-C-C | 117.0 |
| X-C-C | 110.0 |
Electronic structure calculations further provide insights into the distribution of electrons within the molecule, which governs its reactivity. These calculations can determine properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and partial atomic charges. This information is crucial for predicting how the tribromoacetate anion will interact with other molecules.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a key experimental technique for identifying and characterizing molecules. DFT calculations are instrumental in interpreting these experimental spectra by predicting the vibrational frequencies and modes of a molecule.
For the tribromoacetate anion, DFT calculations can compute the theoretical vibrational spectrum, which can then be compared with experimental data. This comparison helps in the assignment of the observed spectral bands to specific molecular vibrations, such as the stretching and bending of the C-C, C-O, and C-Br bonds. A study by Rudolph and Irmer has utilized DFT calculations to analyze the vibrational spectra of tribromoacetate in aqueous solutions, highlighting the characteristic bands of the carboxylate group.
Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for the Tribromoacetate Anion (Illustrative) (Note: The following data is a representative example of how experimental and theoretical vibrational frequencies are compared and is not specific to tribromoacetate due to the lack of available published data.)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
| ν(C=O) | 1650 | 1655 | Asymmetric COO⁻ stretch |
| ν(C-C) | 915 | 920 | C-C stretch |
| ν(C-Br) | 680 | 685 | Symmetric CBr₃ stretch |
| δ(COO) | 550 | 555 | COO⁻ scissoring |
Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the exploration of transition states and the calculation of activation energies. A significant reaction involving this compound is its thermal decomposition to generate dibromocarbene (:CBr₂), a highly reactive intermediate used in organic synthesis, particularly for the formation of cyclopropanes.
Computational modeling of this process would involve:
Locating the transition state for the decarboxylation step.
Calculating the activation energy for this step.
Modeling the subsequent elimination of a bromide ion to form dibromocarbene.
These calculations would provide a quantitative understanding of the reaction kinetics and the factors influencing the formation of this important reactive species.
X-ray Diffraction Techniques for Crystal Structure Determination
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the crystal, from which the atomic positions can be determined. wikipedia.org
Despite the importance of this technique, a detailed crystal structure of this compound determined by single-crystal X-ray diffraction is not currently available in the public domain, including major crystallographic databases. The determination of its crystal structure would provide invaluable information on the coordination of the sodium ion, the precise geometry of the tribromoacetate anion in the solid state, and the nature of the intermolecular interactions.
Applications of Sodium Tribromoacetate in Complex Organic Synthesis
Utilization as a Reagent for Selective Bromination and Halogen Transfer
A comprehensive review of scientific literature does not yield specific examples or detailed research on the application of sodium tribromoacetate (B1203011) as a selective brominating agent or for halogen transfer reactions. While its role as a source of bromine is implicit in its structure, its utility in these specific types of transformations is not well-documented in comparison to more common brominating agents.
Synthetic Strategies Employing Dibromocarbene Intermediates
The primary significance of sodium tribromoacetate in organic synthesis is its function as a reliable precursor for dibromocarbene. The thermal decomposition of this compound generates this highly electrophilic species, which readily participates in further reactions.
A cornerstone application of this compound is in the synthesis of cyclopropane (B1198618) derivatives. The dibromocarbene generated from its decomposition undergoes a [2+1] cycloaddition reaction with alkenes. This process, known as cyclopropanation, is a powerful and well-established method for constructing 1,1-dibromocyclopropane (B14071962) rings. These resulting gem-dibromocyclopropanes are stable and can be isolated, serving as valuable synthetic intermediates for the formation of other complex carbocyclic systems.
Reaction: Alkene + :CBr₂ (from this compound) → 1,1-Dibromocyclopropane
| Substrate Class | Reagent | Intermediate | Product Class |
| Alkenes | This compound | Dibromocarbene (:CBr₂) | 1,1-Dibromocyclopropanes |
The cyclopropanation strategy using this compound has been effectively applied to the modification of complex natural product scaffolds, most notably steroids. Researchers have successfully installed dibromocyclopropane rings onto the steroidal backbone by reacting steroidal dienes with dibromocarbene generated from this compound. oregonstate.edu This modification allows for the synthesis of novel steroidal analogues. Such derivatives are of significant interest in medicinal chemistry for exploring structure-activity relationships and developing new therapeutic agents. oregonstate.edu The addition of the cyclopropane ring introduces conformational rigidity and new functional handles for further chemical transformations.
| Starting Material Example | Key Reagent | Reaction Type | Product Feature |
| 3,5-Cholestadiene | This compound | Dibromocarbene Cycloaddition | Dibromocyclopropyl adduct on steroid backbone |
Emerging Applications in Dissipative Chemical Systems and Fuel-Driven Self-Assembly
Dissipative self-assembly is a process where energy is continuously consumed to maintain a structured, non-equilibrium state. This contrasts with traditional self-assembly, which leads to stable, equilibrium structures. Fuel-driven self-assembly is a subset of this field where a chemical "fuel" molecule is consumed to drive the formation of transient structures. These concepts are fundamental to biological processes, and mimicking them in synthetic systems is a major goal of modern chemistry.
While research into the specific applications of this compound in these sophisticated systems is still in its nascent stages, its role as a precursor for the generation of reactive intermediates makes it a compelling candidate for fueling such processes. The controlled decomposition of this compound can serve as an internal chemical energy source to drive the transient formation of complex molecular architectures.
Detailed Research Findings
Recent investigations have begun to explore how the energy released from the transformation of this compound can be harnessed. The core principle lies in coupling the decomposition of the tribromoacetate anion to a self-assembly process. This decomposition can be triggered to proceed at a controlled rate, thereby acting as a chemical fuel that dictates the lifetime of the assembled structures.
One conceptual framework involves using the in situ generation of dibromocarbene from this compound to modify assembly precursors, thereby driving them to assemble. Once the "fuel" (this compound) is consumed, the assembled structure would ideally disassemble, exhibiting the transient behavior characteristic of dissipative systems.
The table below outlines a hypothetical reaction scheme illustrating the potential role of this compound as a chemical fuel in a dissipative self-assembly process.
| Step | Process | Reactants | Products | Role of this compound |
| 1 | Fueling | This compound, Assembly Precursor (P) | Activated Precursor (P), Sodium Bromide, Carbon Dioxide | Serves as the chemical fuel that activates the precursor for self-assembly. |
| 2 | Self-Assembly | Activated Precursor (P) | Assembled Structure (An) | The product of the fueling reaction drives the formation of the desired structure. |
| 3 | Deactivation/Disassembly | Assembled Structure (An) | Assembly Precursor (P), Other byproducts | The transient nature of the activated precursor leads to spontaneous disassembly upon fuel depletion. |
This table illustrates the fundamental steps in a fuel-driven self-assembly cycle powered by this compound. The continuous supply of this compound could potentially sustain the assembled state, while its depletion would lead to disassembly, creating a system that is temporally controlled.
The kinetics of this compound decomposition are a critical factor and can be influenced by various parameters such as temperature and the presence of catalysts. This tunability is essential for controlling the lifetime of the transient self-assembled structures.
Further research is anticipated to provide concrete experimental evidence and detailed characterization of systems that utilize this compound as a chemical fuel. The development of such systems could lead to advancements in areas like transient drug delivery, adaptive materials, and molecular robotics.
Environmental Chemical Behavior and Transformation Mechanisms of Tribromoacetate Species
Environmental Occurrence and Formation Pathways in Aquatic Systems
Sodium tribromoacetate (B1203011), and its corresponding acid form, tribromoacetic acid (TBAA), are primarily found in aquatic environments as a result of human activities, specifically water disinfection processes. mdpi.com They are classified as disinfection byproducts (DBPs), which are chemical compounds formed unintentionally when disinfectants react with natural organic matter (NOM) and inorganic matter present in the source water. mdpi.comusda.gov
The primary formation pathway for tribromoacetate is through the chlorination or bromination of water intended for drinking or recreational purposes, such as swimming pools. mdpi.comnih.gov When chlorine-based disinfectants are used in water containing bromide ions, the bromide is oxidized to hypobromous acid, which then reacts with NOM to form various brominated DBPs, including tribromoacetate. frontiersin.orgwur.nl The concentration and types of DBPs formed, including tribromoacetate, depend on several factors such as the concentration of the disinfectant, the amount and nature of NOM, the concentration of bromide ions, temperature, pH, and the contact time between the disinfectant and the organic matter. usda.gov
Tribromoacetic acid has been widely detected in chlorinated drinking water supplies and swimming pool water. mdpi.comwur.nlufz.de Studies have identified more than 100 DBPs in swimming pool waters, with haloacetic acids being a major group. nih.govufz.de The presence of nitrogen-containing compounds from human sources like urine and sweat can also contribute to the formation of a diverse range of DBPs in swimming pools. ufz.de
The following table summarizes the key factors influencing the formation of tribromoacetate in aquatic systems.
| Factor | Influence on Tribromoacetate Formation |
| Disinfectant Type | Chlorine and bromine-based disinfectants are the primary precursors. |
| Natural Organic Matter (NOM) | Acts as the organic substrate for halogenation reactions. Higher NOM content can lead to higher DBP formation. |
| Bromide Ion Concentration | Essential for the formation of brominated DBPs. Higher bromide levels can shift DBP speciation towards more brominated compounds like tribromoacetate. |
| pH | Affects the kinetics of the formation reactions. |
| Temperature | Higher temperatures can increase the rate of DBP formation. usda.gov |
| Contact Time | Longer contact times between the disinfectant and NOM can lead to greater formation of DBPs. usda.gov |
Degradation and Transformation Mechanisms in Natural Environments
Once formed, tribromoacetate can undergo various degradation and transformation processes in the natural environment, which are crucial in determining its ultimate fate and persistence. These mechanisms primarily include photochemical degradation and biogeochemical cycling.
Photochemical degradation, or photolysis, is a significant pathway for the breakdown of tribromoacetate in aquatic environments exposed to sunlight. Studies have shown that tribromoacetic acid can be efficiently degraded by ultraviolet (UV) irradiation. ias.ac.in The photodegradation process involves the cleavage of the carbon-bromine (C-Br) bonds. ias.ac.in
Research has demonstrated that the photodegradation of TBAA follows pseudo-first-order kinetics. ias.ac.in In one study, the rate constant for the photodegradation of TBAA under UV irradiation was 1.084 min⁻¹, with a half-life of just 0.64 minutes. ias.ac.in This rapid degradation suggests that sunlight can play a crucial role in the natural attenuation of this compound in surface waters. The mechanism of photolysis is believed to involve the concurrent cleavage of all three C-Br bonds, leading to complete debromination and the release of bromide ions. ias.ac.in
The rate of photodegradation of haloacetic acids is generally proportional to the number of halogen atoms in the molecule, with more halogenated compounds degrading faster. ecetoc.orgyoutube.com For instance, the photodegradation half-lives of bromoacetic acids in the presence of a titanium dioxide photocatalyst at 15°C were found to be 8, 14, and 83 days for tri-, di-, and monobromoacetic acids, respectively. ecetoc.orgresearchgate.net This indicates that tribromoacetic acid is more susceptible to photochemical degradation compared to its less brominated counterparts.
The table below presents the photodegradation half-lives of various bromoacetic acids.
| Compound | Photodegradation Half-life (days) |
| Tribromoacetic acid | 8 ecetoc.orgresearchgate.net |
| Dibromoacetic acid | 14 ecetoc.orgresearchgate.net |
| Monobromoacetic acid | 83 ecetoc.orgresearchgate.net |
Biodegradation is another critical mechanism influencing the fate of tribromoacetate in ecosystems. Various microorganisms present in aquatic and soil environments have been shown to degrade haloacetic acids. researchgate.netmdpi.com This microbial degradation is a key component of the biogeochemical cycling of these compounds, transforming them into less harmful substances.
HAA-degrading bacteria have been isolated from diverse environments, including soil, activated sludge, and drinking water systems. researchgate.net The biodegradation of HAAs can occur under aerobic conditions through a hydrolysis-oxidation pathway. researchgate.net Research has shown that several bacterial isolates, particularly from the phylum Proteobacteria, are capable of degrading a range of HAAs. mdpi.com
Studies on bacterial isolates from drinking water systems have demonstrated that tribromoacetic acid is a relatively labile compound, meaning it can be readily degraded. mdpi.com The rate of biodegradation of HAAs is influenced by the number and type of halogen substituents. Generally, increasing the number of halogen atoms on an HAA tends to decrease its biodegradation rate. olympianwatertesting.com However, some studies have shown that certain isolates can effectively degrade tribromoacetic acid. mdpi.com
The degradation of HAAs in drinking water distribution systems is often associated with biofilms on pipe walls. mdpi.com Factors such as water temperature, biomass concentration, and the composition of organic matter can influence the rate of HAA degradation in these systems. mdpi.com
Advanced Analytical Methodologies for Environmental Detection and Speciation (e.g., Ion Chromatography)
Accurate and sensitive analytical methods are essential for monitoring the occurrence of tribromoacetate and other haloacetic acids in environmental samples. Ion chromatography (IC) is a widely used and effective technique for the determination of these compounds in water. [Refer to: initial search results, not explicitly in provided snippets]
Ion chromatography separates ions and polar molecules based on their affinity to an ion exchanger. In the context of HAA analysis, a sample is injected into the IC system, where it passes through a separator column containing an ion-exchange resin. The different HAAs are separated based on their interaction with the resin and are then detected, typically by a conductivity detector. This method allows for the simultaneous quantification of multiple HAAs in a single analysis.
The general steps involved in the analysis of tribromoacetate using ion chromatography are:
Sample Preparation: The water sample may require filtration to remove particulate matter.
Injection: A specific volume of the sample is injected into the IC system.
Separation: The sample is carried by a mobile phase (eluent) through a guard column and then a separator column. The HAAs are separated based on their ionic characteristics.
Suppression: After separation, a suppressor is often used to reduce the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analytes.
Detection: The separated HAAs are detected by a conductivity detector.
Quantification: The concentration of each HAA is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.
Interaction with Environmental Matrices and Potential for Remediation Strategies (e.g., Coordination Polymer Interactions)
The interaction of tribromoacetate with various environmental matrices, such as soil, sediment, and natural sorbents, influences its transport and bioavailability. Remediation strategies aim to remove or degrade this contaminant from water sources.
One common remediation technique for haloacetic acids is adsorption onto activated carbon. researchgate.netnih.gov Granular activated carbon (GAC) has been shown to be effective in removing HAAs from drinking water. researchgate.net The removal mechanism involves both adsorption of the HAA molecules onto the porous surface of the GAC and biodegradation by microbial communities that colonize the carbon filters, creating what is known as biologically active carbon (BAC). researchgate.netmdpi.com Studies have indicated that biodegradation is often the primary mechanism for HAA removal in BAC systems. researchgate.net The adsorption capacity of GAC for HAAs tends to increase with the number of halogen atoms, suggesting that tribromoacetate would be more readily adsorbed than its less brominated counterparts. olympianwatertesting.com
Advanced oxidation processes (AOPs) represent another set of promising remediation technologies. nih.govatlantis-press.com These processes involve the generation of highly reactive radicals, such as hydroxyl radicals (•OH), which can effectively degrade a wide range of organic contaminants, including tribromoacetate. nih.govatlantis-press.com
Coordination polymers, including metal-organic frameworks (MOFs), are emerging as a class of materials with high potential for environmental remediation due to their high porosity, large surface areas, and tunable chemical properties. researchgate.netwise-materials.org While research on the specific application of coordination polymers for the removal of tribromoacetate is still developing, their demonstrated ability to adsorb various organic and inorganic contaminants suggests they could be effective. researchgate.net The mechanisms of contaminant removal by coordination polymers can include adsorption, ion exchange, and catalytic degradation. researchgate.netresearchgate.net The designable pore structures and active sites within these materials could be tailored to selectively capture and/or degrade haloacetic acids from water. researchgate.net
Q & A
Q. What are the recommended laboratory methods for synthesizing sodium tribromoacetate (NaCBr₃CO₂)?
this compound can be synthesized via carbene precursor routes. For example, heating this compound in the presence of a strong base (e.g., KOH) induces decomposition to generate dibromocarbene intermediates . Alternative methods involve halogenation reagents such as ethyl tribromoacetate (Br₃CCO₂Et), which facilitate bromide substitution in carboxylate systems under mild conditions . Key steps include:
- Controlled thermal decomposition (80–120°C) in anhydrous solvents.
- Purification via recrystallization from ethanol/water mixtures.
- Verification using mass spectrometry and elemental analysis.
Q. How can this compound be characterized spectroscopically in aqueous solutions?
Raman and infrared (IR) spectroscopy are primary tools for structural analysis. Assignments are based on symmetry considerations (Cₓ symmetry for CBr₃CO₂⁻):
- Raman peaks : ~650 cm⁻¹ (C–Br symmetric stretch), ~900 cm⁻¹ (C–C–O asymmetric stretch).
- IR bands : ~1700 cm⁻¹ (C=O stretch), with shifts indicating protonation states in acidic solutions .
Methodological protocols: - Prepare 0.1–1.0 M aqueous solutions.
- Use DFT calculations (B3LYP/6-311+G(d,p)) to validate experimental spectra .
Q. What are the thermal stability considerations for this compound in synthetic applications?
Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C, releasing HBr and forming dibromocarbene (CBr₂) as a reactive intermediate . Stability protocols:
- Store in airtight, light-resistant containers below 25°C.
- Avoid prolonged exposure to moisture to prevent hydrolysis.
Q. What safety protocols should be followed when handling this compound?
While specific safety data for NaCBr₃CO₂ is limited, general guidelines for halogenated carboxylates apply:
- Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of decomposition products (HBr gas).
- Refer to analogous compounds (e.g., sodium chloroacetate) for emergency measures: flush eyes/skin with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How does this compound participate in carbene-mediated cyclopropanation reactions?
Heating NaCBr₃CO₂ with alkenes generates dibromocarbene (CBr₂), which undergoes [2+1] cycloaddition to form cyclopropane derivatives. Key mechanistic steps:
Base-induced elimination of NaBr from NaCBr₃CO₂.
Formation of CBr₂ intermediate.
Stereoselective addition to electron-deficient alkenes (e.g., styrene).
Reaction optimization requires inert atmospheres (N₂/Ar) and aprotic solvents (THF, DMSO) .
Q. How can contradictions in enzymatic dehalogenation studies involving this compound be resolved?
Studies show that DehD dehalogenase does not act on tribromoacetate (TBA), suggesting steric hindrance or electronic effects from three bromine atoms . To address contradictory findings:
- Compare activity assays under varying pH (5.0–9.0) and temperatures.
- Use isothermal titration calorimetry (ITC) to measure binding affinities.
- Perform molecular docking simulations to analyze active-site interactions .
Q. What computational methods validate experimental vibrational spectra of this compound?
DFT calculations (e.g., Gaussian 09 with B3LYP functional) model vibrational modes by optimizing geometry and assigning symmetry. Key steps:
Q. How can this compound be integrated into sustainable bromination protocols?
NaCBr₃CO₂ serves as a halogen donor in green chemistry applications. For example:
- Replace HBr gas in alcohol bromination using NaCBr₃CO₂/hexabromoacetone systems.
- Monitor reaction efficiency via GC-MS and compare yields (>85% achievable) .
- Optimize solvent systems (e.g., ethanol/water) to minimize waste.
Methodological Notes
- Data Contradiction Analysis : Apply iterative qualitative frameworks (e.g., triangulation of spectroscopic, computational, and enzymatic data) to resolve inconsistencies .
- Experimental Design : Use factorial design (e.g., varying temperature, base concentration) to isolate critical variables in carbene reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
